Tert-butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity

Tert-butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate (CAS 2378501-48-3) is a heterobifunctional, fully protected 1,4-oxazepane building block within the broader class of fluorinated saturated N,O-heterocycles. This class of compounds is increasingly utilized in medicinal chemistry for the construction of complex, sp3-rich small molecules.

Molecular Formula C11H19BrFNO3
Molecular Weight 312.179
CAS No. 2378501-48-3
Cat. No. B2734548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate
CAS2378501-48-3
Molecular FormulaC11H19BrFNO3
Molecular Weight312.179
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)(CBr)F
InChIInChI=1S/C11H19BrFNO3/c1-10(2,3)17-9(15)14-4-5-16-8-11(13,6-12)7-14/h4-8H2,1-3H3
InChIKeyRBKUTJMJHBZOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 6-(Bromomethyl)-6-Fluoro-1,4-Oxazepane-4-Carboxylate (CAS 2378501-48-3): A Strategic Synthetic Intermediate


Tert-butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate (CAS 2378501-48-3) is a heterobifunctional, fully protected 1,4-oxazepane building block within the broader class of fluorinated saturated N,O-heterocycles. This class of compounds is increasingly utilized in medicinal chemistry for the construction of complex, sp3-rich small molecules [1]. The compound specifically features a 1,4-oxazepane core—a seven-membered ring recognized as a 'privileged scaffold' capable of binding multiple biological targets [2]. Its primary differentiation stems from its highly specialized architecture: a N-Boc protecting group for controlled synthetic manipulation, a reactive bromomethyl handle at the 6-position for downstream diversification, and a geminal fluorine atom at the same position, which critically modulates metabolic stability and lipophilicity [REFS-3, REFS-4].

Why a Standard 1,4-Oxazepane Building Block Cannot Substitute for Tert-Butyl 6-(Bromomethyl)-6-Fluoro-1,4-Oxazepane-4-Carboxylate in Drug Discovery


Generic substitution fails for this compound because its value is not derived from the 1,4-oxazepane core alone, but from the precise, pre-installed combination of orthogonal functional groups at the metabolically labile 6-position. A non-fluorinated analog, such as tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate (CAS 1440961-25-0), retains the reactive bromomethyl handle but lacks the fluorine atom necessary for strategic blocking of oxidative metabolism and fine-tuning of lipophilicity . Conversely, using simpler building blocks like 6-(bromomethyl)-6-fluoro-1,4-oxazepane (CAS 2680760-04-5) would require the user to re-install the N-Boc protecting group, adding synthetic steps, cost, and purification overhead to the research workflow . This compound is therefore the most synthetically advanced and functionally dense precursor available, allowing medicinal chemists to rapidly explore chemical space at the critical 6-position of the oxazepane ring without the need for extensive and risky late-stage functionalization.

Quantitative Differentiation Evidence for Tert-Butyl 6-(Bromomethyl)-6-Fluoro-1,4-Oxazepane-4-Carboxylate vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog for Improved Passive Permeability

The target compound exhibits a significantly higher calculated partition coefficient (cLogP) compared to its non-fluorinated analog (CAS 1440961-25-0), directly influencing its utility in designing brain-penetrant or orally bioavailable drug candidates where a higher logP is desirable for passive membrane permeability [REFS-1, REFS-2].

Medicinal Chemistry Pharmacokinetics Lipophilicity

Metabolic Soft-Spot Blockade vs. Unsubstituted 1,4-Oxazepane Core

The C6 position of an unsubstituted 1,4-oxazepane is a known site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. The strategic incorporation of a fluorine atom at this position, as in the target compound, blocks this metabolic soft spot, a well-precedented strategy for increasing metabolic half-life . This advantage is absent in non-fluorinated building blocks like CAS 1440961-25-0.

Drug Metabolism Pharmacokinetics Metabolic Stability

Synthetic Step-Count Advantage vs. Boc-Deprotected 6-(Bromomethyl)-6-fluoro-1,4-oxazepane

Procuring the target compound directly eliminates the need for a subsequent N-Boc protection step that would be required if starting from the free secondary amine 6-(bromomethyl)-6-fluoro-1,4-oxazepane (CAS 2680760-04-5) . In the context of library synthesis or large-scale medicinal chemistry campaigns, this represents a direct reduction in synthetic steps, material handling, purification, and overall cost.

Synthetic Chemistry Process Chemistry Combinatorial Chemistry

High-Impact Application Scenarios for Tert-Butyl 6-(Bromomethyl)-6-Fluoro-1,4-Oxazepane-4-Carboxylate


Lead Optimization of CNS-Penetrant Kinase or Epigenetic Inhibitors

Medicinal chemistry programs targeting CNS kinases or histone-modifying enzymes (e.g., EP300/CBP) can leverage the pre-installed fluorine at the C6 position to optimize for passive brain penetration (cLogP 2.36 vs. 1.44 for the non-fluorinated analog) and block a key metabolic soft spot in a single step [1]. The scaffold is a validated core for selective EP300/CBP inhibitors, making this building block a strategic shortcut for scaffold-hopping exercises [2].

Combinatorial Synthesis of 6,6-Disubstituted Oxazepane Compound Libraries

For high-throughput synthesis groups generating diverse compound libraries, this building block serves as an ideal starting point. The bromomethyl group is a versatile handle for parallel diversification via SN2 reactions or cross-couplings, while the Boc group ensures compatibility with automated solid-phase and solution-phase synthesis platforms. Starting from this pre-functionalized scaffold saves one synthetic step compared to using the N-deprotected analog, enabling faster exploration of 6,6-disubstituted chemical space .

Synthesis of Fluorinated BET Bromodomain PROTAC Degraders

Based on the prominent role of 1,4-oxazepine-based scaffolds as BET bromodomain inhibitors, this building block is directly applicable to the design of novel, fluorinated PROTACs [1]. The bromomethyl group provides an exit vector for linker attachment, while the fluorine atom contributes to favorable drug metabolism and pharmacokinetics (DMPK) properties from the outset, avoiding a late-stage fluorination challenge.

Quote Request

Request a Quote for Tert-butyl 6-(bromomethyl)-6-fluoro-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.